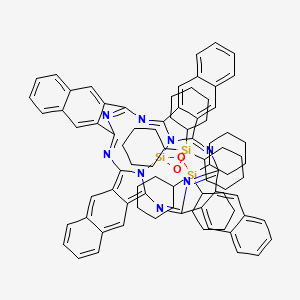
Bis(trihexylsiloxy)silicon 2,3-naph-thalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is an organometallic compound known for its luminescent properties. It is used primarily as an optical imaging agent for tumor tissue, making it a valuable tool in medical diagnostics . The compound has a complex structure with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine dichloride with trihexylsilanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dihydroxide.
Substitution: It can undergo substitution reactions where the trihexylsilyloxide groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silicon 2,3-naphthalocyanine dihydroxide and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its luminescent properties. When exposed to light, it emits fluorescence, which can be detected and used for imaging purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets include tumor tissues, and the pathways involved are primarily related to oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its high luminescence and stability. Similar compounds include:
Silicon 2,3-naphthalocyanine dihydroxide: Less stable and less luminescent compared to the bis(trihexylsilyloxide) derivative.
Silicon phthalocyanine dihydroxide: Used in similar applications but with different luminescent properties.
Copper 2,3-naphthalocyanine: Another luminescent compound but with different metal center and properties.
These comparisons highlight the unique properties of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide), making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C84H90N8O2Si3 |
|---|---|
Molekulargewicht |
1327.9 g/mol |
IUPAC-Name |
tricyclohexyl-[(54-tricyclohexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H90N8O2Si3/c1-7-35-63(36-8-1)95(64-37-9-2-10-38-64,65-39-11-3-12-40-65)93-97(94-96(66-41-13-4-14-42-66,67-43-15-5-16-44-67)68-45-17-6-18-46-68)91-81-73-51-59-31-23-24-32-60(59)52-74(73)83(91)89-79-71-49-57-29-21-22-30-58(57)50-72(71)80(86-79)90-84-76-54-62-34-26-25-33-61(62)53-75(76)82(92(84)97)88-78-70-48-56-28-20-19-27-55(56)47-69(70)77(85-78)87-81/h19-34,47-54,63-68H,1-18,35-46H2 |
InChI-Schlüssel |
WGSMOAGRTYODSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O[Si]4(N5C6=C7C=C8C=CC=CC8=CC7=C5N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C1N4C(=NC2=NC(=N6)C3=CC4=CC=CC=C4C=C32)C2=CC3=CC=CC=C3C=C21)O[Si](C1CCCCC1)(C1CCCCC1)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
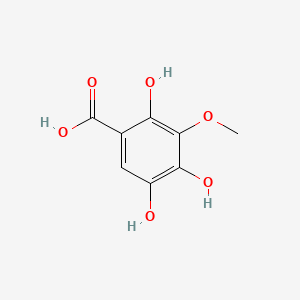
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
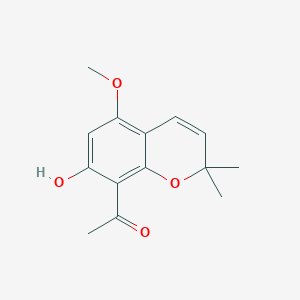
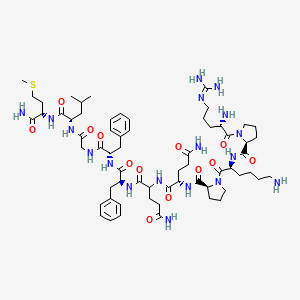
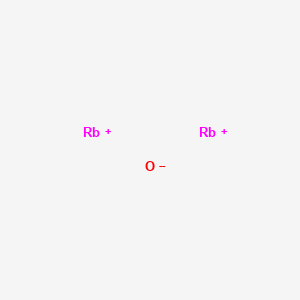
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

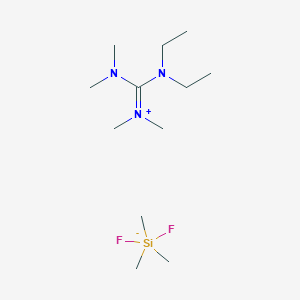
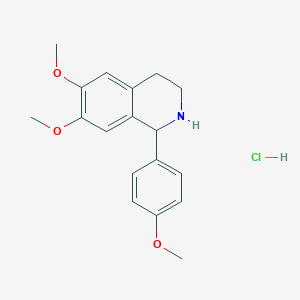
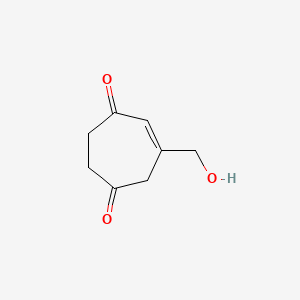
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
